molecular formula C6H10ClF2N B11913507 5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride

5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride

Cat. No.: B11913507
M. Wt: 169.60 g/mol
InChI Key: PFLKBVWCOURUIL-UHFFFAOYSA-N
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Description

5,5-Difluoro-2-azaspiro[33]heptane hydrochloride is a chemical compound that belongs to the class of spiro compounds It is characterized by a unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of 2-azaspiro[3.3]heptane as the starting material, which is then subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The hydrochloride salt is typically obtained by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The nitrogen atom in the spirocyclic ring can be oxidized to form N-oxides.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.

    Oxidation Reactions: N-oxides and other oxidized forms.

    Reduction Reactions: Amines and other reduced derivatives.

Scientific Research Applications

5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe or ligand in studies involving biological targets, such as enzymes or receptors.

    Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects. The fluorine atoms can enhance the compound’s metabolic stability and binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride
  • 5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetic acid
  • 1-Azaspiro[3.3]heptane

Uniqueness

5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride is unique due to its specific substitution pattern and the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H10ClF2N

Molecular Weight

169.60 g/mol

IUPAC Name

7,7-difluoro-2-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)2-1-5(6)3-9-4-5;/h9H,1-4H2;1H

InChI Key

PFLKBVWCOURUIL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C12CNC2)(F)F.Cl

Origin of Product

United States

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